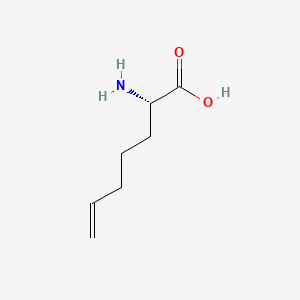

(S)-2-Aminohept-6-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

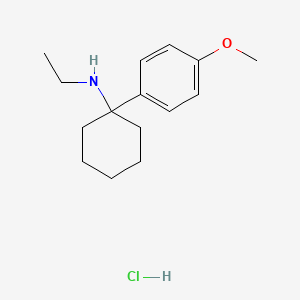

(S)-2-Aminohept-6-enoic acid, commonly known as S-AHA, is an important organic compound used in a variety of scientific applications. It is a chiral amino acid that is found in many natural products, including proteins, peptides, and other biological compounds. S-AHA has several unique properties that make it an attractive option for research and development projects. Its synthesis is relatively simple and inexpensive, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Biosynthesis and Analogous Compounds

Fowden & Mazelis (1971) investigated the biosynthesis of 2-amino-4-methylhex-4-enoic acid, a structurally similar compound to (S)-2-Aminohept-6-enoic acid, in Aesculus californica. Their study focused on isoleucine as an effective precursor in this biosynthesis, discussing alternative biosynthetic mechanisms (Fowden & Mazelis, 1971).

Synthesis and Application in Peptide Design

Chattopadhyay et al. (2017) detailed a new synthesis method for 2-aminosuberic acid from aspartic acid, which involved the use of (S)-2-aminohept-6-enoate ester as a building block. This study highlighted the application of this compound in the design and synthesis of biologically relevant peptides (Chattopadhyay, Sil, & Mukherjee, 2017).

Enzymatic Synthesis Studies

Macritchie, Silcock, & Willis (1997) conducted research on the enantioselective synthesis of unsaturated α-hydroxy acids, including (S)-2-hydroxyhept-6-enoic acid, which shares structural similarities with this compound. Their study used enzyme-catalyzed processes, demonstrating the potential for enzymatic methods in synthesizing related compounds (Macritchie, Silcock, & Willis, 1997).

Inhibitor Studies in Medicinal Chemistry

Silverman, Invergo, & Mathew (1986) synthesized (S,E)-4-Amino-5-fluoropent-2-enoic acid, which is structurally related to this compound, and investigated its role as a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase. This study is significant for understanding the potential medicinal applications of similar compounds (Silverman, Invergo, & Mathew, 1986).

Antibacterial Applications

Banday, Mattoo, & Rauf (2010) explored the synthesis of various 2-amino- and 2-alkenyl-1,3,4-oxadiazoles derived from acids structurally analogous to this compound. These compounds exhibited notable antibacterial activity, suggesting potential pharmaceutical applications (Banday, Mattoo, & Rauf, 2010).

Stereochemistry in Synthesis

Parpart et al. (2018) reported on the enantioselective synthesis of (S,E)-2-Amino-5-arylpent-4-enoic acids using Ni-(S)-BPB as a chiral auxiliary. This study is relevant for understanding the stereochemistry involved in synthesizing compounds related to this compound (Parpart, Mardiyan, Ehlers, Petrosyan, Mkrtchyan, Saghyan, & Langer, 2018).

properties

IUPAC Name |

(2S)-2-aminohept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVDVSHGOKTNT-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654074 |

Source

|

| Record name | (2S)-2-Aminohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166734-64-1 |

Source

|

| Record name | (2S)-2-Aminohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

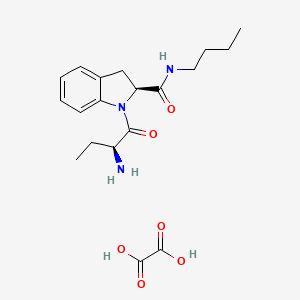

![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)

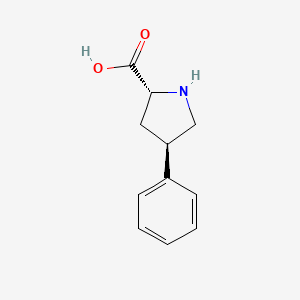

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)